

# Application Note & Protocol: Caffeic Acid-YEEIE In Vitro Kinase Assay

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## Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory effect of caffeic acid on the phosphorylation of a YEEIE peptide substrate by Fyn kinase, a member of the Src family of tyrosine kinases. Caffeic acid is a known phytochemical that directly inhibits Fyn kinase activity[1][2]. The assay described utilizes the ADP-Glo™ Kinase Assay technology, a robust, luminescence-based method for quantifying kinase activity.

## Principle of the Assay

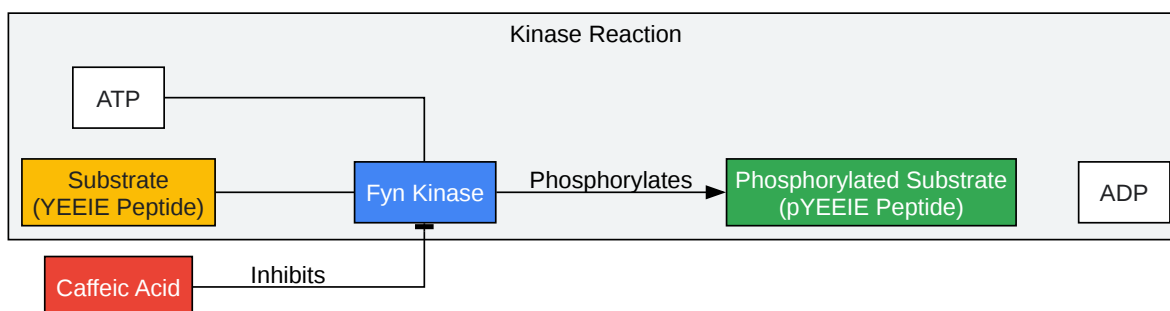
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. Inhibitors of this process are of significant interest in drug discovery. This protocol measures the activity of Fyn kinase by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate with the core sequence Tyr-Glu-Glu-Ile-Glu (YEEIE), a canonical substrate motif for Src-family kinases.

The ADP-Glo™ Kinase Assay is a universal, two-step process[3][4][5]:

- Kinase Reaction & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- ADP Conversion & Detection: The Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP. This newly synthesized ATP is then used by Ultra-Glo™ Luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity[3][6]. The inhibitory potential of caffeic acid is determined by measuring the reduction in this luminescent signal.

## Signaling Pathway and Inhibition

The following diagram illustrates the fundamental interaction measured in this assay. Fyn kinase, the enzyme, phosphorylates the YEEIE peptide substrate. Caffeic acid is hypothesized to bind to Fyn kinase, inhibiting this catalytic activity.



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Caption: Caffeic acid inhibits Fyn kinase from phosphorylating the YEEIE substrate.

## Materials and Reagents

Reagent	Recommended Supplier	Catalog Number (Example)
Recombinant Human Fyn Kinase, active	MilliporeSigma	14-326
YEEIE Peptide Substrate (e.g., Ac-YEEIE-NH <sub>2</sub> )	Custom Peptide Synthesis	N/A
Caffeic Acid	MilliporeSigma	C0625
ADP-Glo™ Kinase Assay Kit	Promega	V9101
Adenosine 5'-triphosphate (ATP)	MilliporeSigma	A2383
Kinase Buffer (5X)	Varies	See composition below
Dimethyl Sulfoxide (DMSO), anhydrous	MilliporeSigma	276855
Nuclease-Free Water	Varies	Varies
Solid White, Low-Volume 384-well Assay Plates	Corning	3572

Kinase Buffer (1X) Composition: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA.

## Experimental Protocol

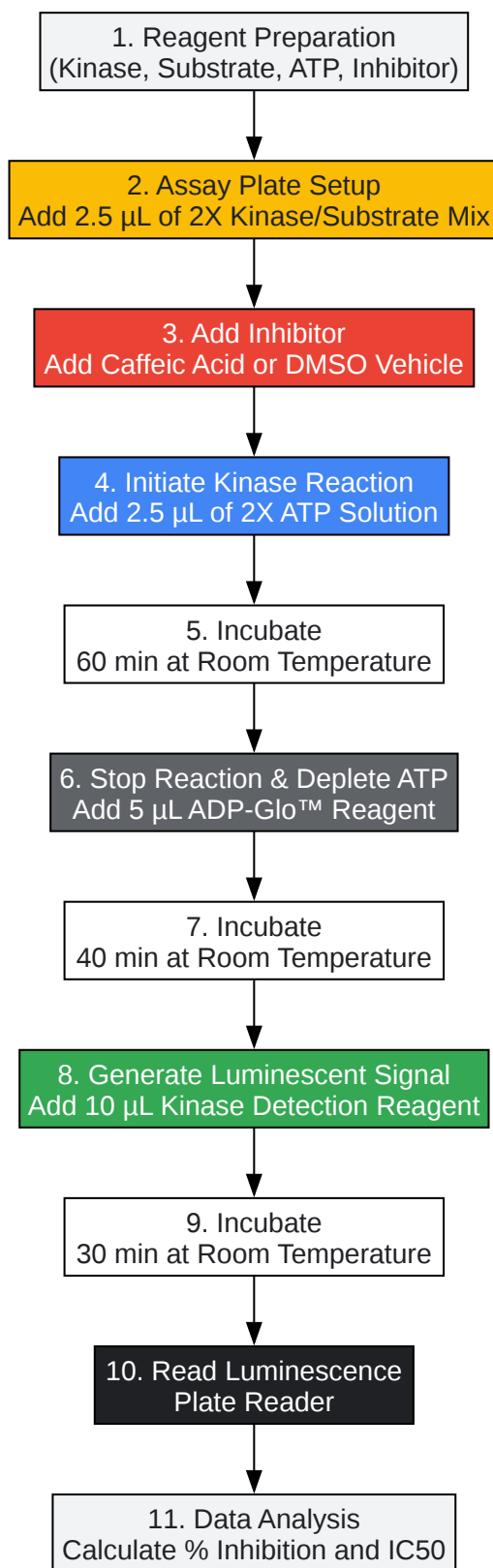
This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL. Adjust volumes as necessary for other plate formats.

## Reagent Preparation

- Caffeic Acid Stock (10 mM): Dissolve an appropriate amount of caffeic acid in 100% DMSO to make a 10 mM stock solution.
- Serial Dilutions: Perform a serial dilution of the 10 mM caffeic acid stock in 100% DMSO to prepare a range of concentrations for IC<sub>50</sub> determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should not exceed 1%.

- ATP Solution (500  $\mu\text{M}$ ): Prepare a 500  $\mu\text{M}$  ATP solution in nuclease-free water. The final concentration in the assay will be 50  $\mu\text{M}$ .
- Kinase Solution (2X): Dilute the Fyn kinase stock in 1X Kinase Buffer to a 2X working concentration (e.g., 2  $\text{ng}/\mu\text{L}$ ). The optimal concentration should be determined empirically.
- Substrate Solution (2X): Dilute the YEEIE peptide stock in 1X Kinase Buffer to a 2X working concentration (e.g., 100  $\mu\text{M}$ ).

## Assay Workflow Diagram



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Caption: The experimental workflow for the caffeic acid inhibition kinase assay.

## Assay Procedure

- Prepare Master Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Buffer.
- Dispense Master Mix: Add 2.5  $\mu\text{L}$  of the 2X Kinase/Substrate master mix to all wells of a 384-well plate.
- Add Inhibitor/Controls:
  - Test Wells: Add 50 nL of caffeic acid dilutions (prepared in 4.1) to the appropriate wells.
  - 100% Activity Control (High Signal): Add 50 nL of 100% DMSO.
  - 0% Activity Control (Low Signal): Add 50 nL of 100% DMSO. These wells will not receive ATP in the next step (add water instead) or will contain a known potent inhibitor.
- Initiate Reaction: Add 2.5  $\mu\text{L}$  of 2X ATP solution (500  $\mu\text{M}$ ) to all wells except the "0% Activity" controls. Add 2.5  $\mu\text{L}$  of water to the 0% activity wells. The final reaction volume is 5  $\mu\text{L}$ .
- Incubate: Mix the plate gently and incubate for 60 minutes at room temperature.
- Stop Reaction: Add 5  $\mu\text{L}$  of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature[7].
- Detect ADP: Add 10  $\mu\text{L}$  of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize[4][7].
- Measure Luminescence: Read the plate using a plate reader capable of measuring luminescence.

## Data Analysis and Presentation

The half-maximal inhibitory concentration (IC<sub>50</sub>) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity[8][9].

### Calculation of Percent Inhibition

- Average Controls: Calculate the average luminescence for the 100% activity (Max Signal) and 0% activity (Min Signal) controls.

- **Normalize Data:** Normalize the activity in the inhibitor wells by calculating the percent kinase activity:
  - $\% \text{ Activity} = \frac{(\text{Signal\_inhibitor} - \text{Signal\_min})}{(\text{Signal\_max} - \text{Signal\_min})} * 100$
- **Calculate Percent Inhibition:**
  - $\% \text{ Inhibition} = 100 - \% \text{ Activity}$

## IC50 Determination

Plot the % Inhibition against the logarithm of the caffeic acid concentration. Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value<sup>[10]</sup>.

## Representative Data Table

The following table structure should be used to organize the results for IC50 determination.

Caffeic Acid [μM]	Log [Caffeic Acid]	Raw Luminescence (RLU)	% Kinase Activity	% Inhibition
0 (DMSO Control)	N/A	150,000	100.0	0.0
0.1	-1.0	142,500	94.6	5.4
0.3	-0.5	127,500	84.5	15.5
1.0	0.0	99,000	65.3	34.7
3.0	0.5	60,000	39.3	60.7
10.0	1.0	22,500	14.3	85.7
30.0	1.5	9,000	5.3	94.7
100.0	2.0	7,500	4.3	95.7
No ATP Control	N/A	1,500	0.0	100.0

## Conclusion

This protocol provides a sensitive and reliable method for quantifying the inhibitory effect of caffeic acid on Fyn kinase activity using a YEEIE peptide substrate. The luminescence-based ADP-Glo™ assay offers a high-throughput-compatible, non-radioactive alternative for screening and characterizing kinase inhibitors. The data generated can be used to accurately determine inhibitor potency (IC50), which is a critical parameter in drug development and chemical biology research.

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